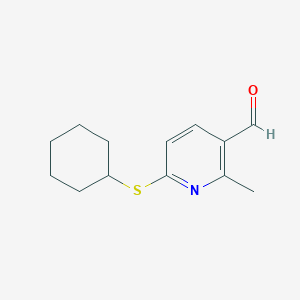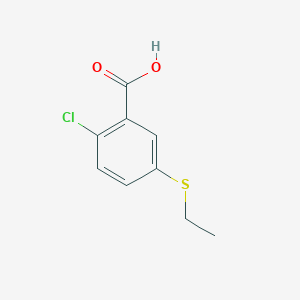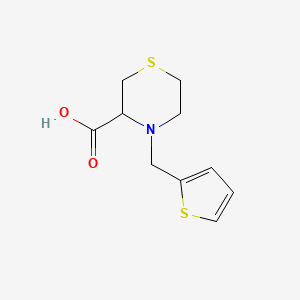![molecular formula C9H10BrN3 B12999606 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 4th position and an isopropyl group at the 2nd position of the benzo[d][1,2,3]triazole ring. It is a solid compound with a molecular formula of C9H9BrN3 and a molecular weight of 241.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the bromination of 2-isopropyl-2H-benzo[d][1,2,3]triazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-isopropyl-2H-benzo[d][1,2,3]triazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d][1,2,3]triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as benzo[d][1,2,3]triazole oxides.
Reduction Reactions: Formation of 2-isopropyl-2H-benzo[d][1,2,3]triazole.
Scientific Research Applications
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies on its binding interactions and molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-2H-benzo[d][1,2,3]triazole: Lacks the bromine atom at the 4th position.
4-Bromo-2H-benzo[d][1,2,3]triazole: Lacks the isopropyl group at the 2nd position.
4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole: Contains a methyl group instead of an isopropyl group at the 2nd position.
Uniqueness
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-bromo-2-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-11-8-5-3-4-7(10)9(8)12-13/h3-6H,1-2H3 |
InChI Key |
SMEWJCMOVDXNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B12999526.png)
![(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B12999528.png)
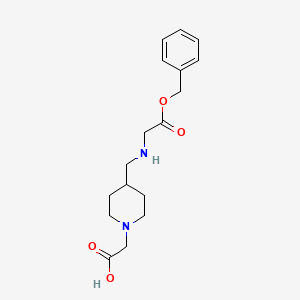

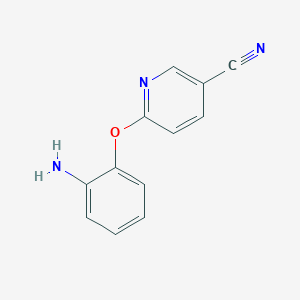
![2-Chloro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B12999557.png)
